1-[2-(1-azocanyl)-3-pyridinyl]-N-(2-thienylmethyl)methanamine
Overview
Description
1-[2-(1-azocanyl)-3-pyridinyl]-N-(2-thienylmethyl)methanamine, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) channel. This compound has been extensively studied for its potential applications in pain management and as a therapeutic agent for various diseases.
Scientific Research Applications
1-[2-(1-azocanyl)-3-pyridinyl]-N-(2-thienylmethyl)methanamine has been extensively studied for its potential applications in pain management. It has been shown to selectively block the TRPV1 channel, which is involved in nociception and pain perception. This compound has also been studied for its potential applications in the treatment of various diseases, including inflammatory bowel disease, asthma, and cancer.
Mechanism of Action
1-[2-(1-azocanyl)-3-pyridinyl]-N-(2-thienylmethyl)methanamine selectively blocks the TRPV1 channel, which is a non-selective cation channel that is involved in nociception and pain perception. The TRPV1 channel is activated by various stimuli, including heat, acid, and capsaicin. This compound binds to the intracellular side of the TRPV1 channel and prevents its activation, thereby reducing pain perception.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain perception in various animal models of pain. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and asthma. This compound has been shown to have minimal effects on cardiovascular and respiratory function, making it a promising therapeutic agent for pain management.
Advantages and Limitations for Lab Experiments
1-[2-(1-azocanyl)-3-pyridinyl]-N-(2-thienylmethyl)methanamine is a selective antagonist of the TRPV1 channel, which makes it a valuable tool for studying the role of this channel in pain perception and other physiological processes. However, its selectivity for the TRPV1 channel may limit its use in studying other ion channels or receptors. Additionally, this compound has a short half-life, which may limit its use in long-term studies.
Future Directions
There are several future directions for the study of 1-[2-(1-azocanyl)-3-pyridinyl]-N-(2-thienylmethyl)methanamine. One area of research is the development of more potent and selective TRPV1 channel antagonists. Another area of research is the study of the role of the TRPV1 channel in various diseases, including cancer and inflammatory bowel disease. Additionally, the use of this compound in combination with other therapeutic agents may have synergistic effects in the treatment of pain and other diseases.
Conclusion:
In conclusion, this compound is a selective antagonist of the TRPV1 channel that has potential applications in pain management and the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound.
properties
IUPAC Name |
1-[2-(azocan-1-yl)pyridin-3-yl]-N-(thiophen-2-ylmethyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3S/c1-2-4-11-21(12-5-3-1)18-16(8-6-10-20-18)14-19-15-17-9-7-13-22-17/h6-10,13,19H,1-5,11-12,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMATBPCVHGDHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=CC=N2)CNCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.